Superior Thermal Stability in OLED-Relevant Ir(III) Complexes vs. ppy-Based Standard
In a systematic study of phosphorescent cyclometalated iridium complexes, the thermal decomposition temperature, measured as the 10% weight reduction temperature, was significantly higher for the complex with a 2,5-diphenylpyridine (dppy) ligand compared to the industry-standard complex with a 2-phenylpyridine (ppy) ligand [1].
| Evidence Dimension | Thermal Decomposition Temperature (Td, 10% weight loss) |
|---|---|
| Target Compound Data | Complex (dppy)₂Ir(acac) shows a higher 10% weight reduction temperature. |
| Comparator Or Baseline | Complex (ppy)₂Ir(acac) shows a lower 10% weight reduction temperature. |
| Quantified Difference | (dppy)₂Ir(acac) has a 10% weight reduction temperature above that of (ppy)₂Ir(acac). |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere. |
Why This Matters
Higher thermal stability is crucial for the longevity and reliability of OLED devices, especially under high-brightness operation.
- [1] Xu, M., Li, W., An, Z., Zhou, Q., & Wang, G. (2005). Synthesis and characterization of phosphorescent cyclometalated iridium complexes containing 2,5-diphenylpyridine based ligands. Applied Organometallic Chemistry, 19(12), 1225-1231. View Source
